3-(6-Methoxypyridin-3-YL)oxetan-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxypyridin-3-YL)oxetan-3-amine typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would likely be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxypyridin-3-YL)oxetan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(6-Methoxypyridin-3-YL)oxetan-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6-Methoxypyridin-3-YL)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The methoxypyridine ring can participate in hydrogen bonding and π-π interactions, while the oxetane ring can undergo ring-opening reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-amine: Shares the methoxypyridine ring but lacks the oxetane ring.
3-Oxetanamine: Contains the oxetane ring but lacks the methoxypyridine ring.
Uniqueness
3-(6-Methoxypyridin-3-YL)oxetan-3-amine is unique due to the combination of the methoxypyridine and oxetane rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(6-methoxypyridin-3-yl)oxetan-3-amine |
InChI |
InChI=1S/C9H12N2O2/c1-12-8-3-2-7(4-11-8)9(10)5-13-6-9/h2-4H,5-6,10H2,1H3 |
InChI Key |
RMAVAOCFNAXRJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2(COC2)N |
Origin of Product |
United States |
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